![molecular formula C12H18ClNO2 B11867606 3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride](/img/structure/B11867606.png)
3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride
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Overview
Description
3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride is an organic compound with the molecular formula C12H18ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxybenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy group, yielding simpler derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction could produce 3-(4-hydroxybenzyl)pyrrolidine.
Scientific Research Applications
3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may play a role in binding to these targets, influencing the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-((4-Methylbenzyl)oxy)pyrrolidine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
3-((3-Methoxybenzyl)oxy)pyrrolidine: Similar structure but with the methoxy group in a different position on the benzyl ring.
Uniqueness
3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride is unique due to the presence of the methoxy group at the para position on the benzyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Biological Activity
3-((4-Methoxybenzyl)oxy)pyrrolidine hydrochloride is a synthetic compound characterized by a pyrrolidine ring with a 4-methoxybenzyl ether substituent. Its molecular formula is C12H17ClN2O2, with a molecular weight of approximately 241.76 g/mol. The compound is typically presented as a hydrochloride salt, enhancing its solubility and facilitating its application in biological and medicinal research.
Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and receptor binding. The compound interacts with specific molecular targets, potentially acting as an agonist or antagonist at certain receptors or inhibiting the activity of enzymes, thereby influencing various metabolic pathways.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : Studies have demonstrated that this compound may inhibit various enzymes, which could have implications in metabolic disorders.
- Receptor Binding : It has shown potential in binding to specific receptors, suggesting possible therapeutic applications in pharmacology.
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against certain bacterial strains, although detailed investigations are still required.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences among these compounds:
Compound Name | CAS Number | Key Differences |
---|---|---|
3-((2-Chlorobenzyl)oxy)pyrrolidine hydrochloride | 1220033-11-3 | Different chlorobenzyl substitution |
3-((4-Chlorobenzyl)oxy)piperidine hydrochloride | 1220033-10-2 | Piperidine ring instead of pyrrolidine |
3-(Phenoxypyrrolidine hydrochloride | 21767-15-7 | Presence of phenoxy group |
3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride | 1092108-79-6 | Variation in phenyl substitution |
This comparative analysis highlights the distinct structural characteristics of this compound, which may confer unique pharmacological properties compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
- Antimicrobial Studies : In one study, derivatives similar to this compound were tested against various bacterial strains. Compounds with aryl groups exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, indicating the potential for further exploration of this compound in antimicrobial applications .
- Enzyme Activity : Another investigation focused on the enzyme inhibition profile of related compounds. The results suggested that modifications to the pyrrolidine structure could enhance inhibitory effects on specific metabolic enzymes, which could be critical for developing therapeutic agents targeting metabolic disorders .
Properties
Molecular Formula |
C12H18ClNO2 |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-10(3-5-11)9-15-12-6-7-13-8-12;/h2-5,12-13H,6-9H2,1H3;1H |
InChI Key |
AVIVZJQSZNSGRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CCNC2.Cl |
Origin of Product |
United States |
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